Methyl-d3 Laurate: A Technical Guide for Researchers
Methyl-d3 Laurate: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl-d3 Laurate is the deuterated form of methyl laurate, a fatty acid methyl ester. In mass spectrometry-based research, particularly in the fields of metabolomics and lipidomics, stable isotope-labeled compounds like Methyl-d3 Laurate are invaluable tools. They serve as internal standards for the accurate quantification of their non-labeled counterparts, enabling precise tracking of metabolic pathways and fluxes. This technical guide provides a comprehensive overview of Methyl-d3 Laurate, including its chemical properties, synthesis, applications in experimental workflows, and relevant analytical data.
Core Chemical and Physical Properties
Methyl-d3 Laurate is structurally identical to methyl laurate, with the exception of three deuterium atoms replacing the three hydrogen atoms on the methyl ester group. This isotopic substitution results in a predictable mass shift, which is fundamental to its application as an internal standard in mass spectrometry.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₃D₃O₂ | [1] |
| Molecular Weight | 217.36 g/mol | [1] |
| CAS Number | 96731-85-0 | [1][2] |
| Appearance | Neat (liquid) | [1] |
| Synonyms | Dodecanoic Acid Methyl-d3 Ester, Lauric Acid Methyl-d3 Ester, Methyl-d3 Dodecanoate | [1] |
Synthesis of Methyl-d3 Laurate
The synthesis of Methyl-d3 Laurate can be achieved through the esterification of lauric acid with deuterated methanol or by the reaction of a laurate salt with a deuterated methylating agent. A documented method involves the reaction of silver laurate with methyl-d3 bromide, which provides an excellent yield.
Reaction Scheme:
CH₃(CH₂)₁₀COOAg + CD₃Br → CH₃(CH₂)₁₀COOCD₃ + AgBr
This method is advantageous for producing a high isotopic purity of Methyl-d3 Laurate.
Application in Quantitative Analysis: Internal Standard for GC-MS
Methyl-d3 Laurate is primarily used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of methyl laurate and other fatty acid methyl esters (FAMEs). Its chemical behavior is nearly identical to the endogenous, non-labeled methyl laurate, ensuring that it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. The known concentration of the added Methyl-d3 Laurate allows for the accurate determination of the concentration of the target analyte by comparing their respective signal intensities.
Experimental Protocol: Quantification of Fatty Acids in Biological Samples using GC-MS and a Deuterated Internal Standard
This protocol outlines a general procedure for the analysis of total fatty acids in biological samples, such as plasma, using Methyl-d3 Laurate as an internal standard.
1. Sample Preparation and Lipid Extraction:
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To a known volume of plasma (e.g., 200 µL), add a precise amount of a deuterated internal standard mixture in ethanol, including Methyl-d3 Laurate (e.g., 100 µL containing 25 ng of each standard).[3]
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Lyse the cells and acidify the mixture by adding methanol and hydrochloric acid to a final concentration of 25 mM.[3]
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Extract the lipids using a suitable organic solvent, such as iso-octane. Vortex the mixture and centrifuge to separate the layers.[3]
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Transfer the organic (upper) layer containing the lipids to a clean tube. Repeat the extraction for a second time to ensure complete recovery.[3]
2. Saponification and Methylation (Transesterification):
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For the analysis of total fatty acids, the extracted lipids must first be saponified to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). This is typically achieved by heating the sample with a methanolic solution of sodium hydroxide.
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Following saponification, the free fatty acids are converted to their methyl esters (FAMEs) by heating with a methylating agent, such as boron trifluoride in methanol or methanolic HCl. This process also converts the deuterated lauric acid internal standard to Methyl-d3 Laurate.
3. Derivatization for Enhanced GC-MS Detection (Optional but Recommended):
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To improve the sensitivity and chromatographic properties of the FAMEs, they can be derivatized. A common method is the conversion to pentafluorobenzyl (PFB) esters.[3]
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Dry the extracted FAMEs under a stream of nitrogen or using a vacuum concentrator.
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Add a solution of 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile. Incubate at room temperature for approximately 20 minutes.[3]
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Dry the derivatized sample and reconstitute in a small volume of iso-octane for GC-MS analysis.[3]
4. GC-MS Analysis:
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Inject a small volume (e.g., 1 µL) of the prepared sample onto a suitable GC column (e.g., a column designed for FAME analysis).
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The GC oven temperature program should be optimized to achieve good separation of the FAMEs.
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The mass spectrometer is typically operated in the negative chemical ionization (NCI) mode for PFB derivatives or electron ionization (EI) mode for underivatized FAMEs.
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For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity.
Mass Spectrometry and Fragmentation
The mass spectrum of the non-deuterated Methyl Laurate provides a basis for understanding the fragmentation of its deuterated counterpart. In electron ionization mass spectrometry, fatty acid methyl esters undergo characteristic fragmentation patterns.
Key Fragments for Methyl Laurate (Non-deuterated):
| m/z | Ion | Description |
| 214 | [M]⁺ | Molecular ion |
| 183 | [M-31]⁺ | Loss of the methoxy group (•OCH₃) |
| 143 | [M-71]⁺ | Cleavage of the alkyl chain |
| 87 | [CH₃OC(O)(CH₂)₂]⁺ | McLafferty rearrangement product |
| 74 | [CH₃OC(OH)=CH₂]⁺• | McLafferty rearrangement product, characteristic for saturated FAMEs |
For Methyl-d3 Laurate , the molecular ion will be shifted to m/z 217. The fragment corresponding to the loss of the deuterated methoxy group (•OCD₃) would be expected at m/z 183 (217 - 34). The characteristic McLafferty rearrangement fragment at m/z 74 for saturated FAMEs is generated from the ester portion of the molecule. For Methyl-d3 Laurate, this fragment would be shifted to m/z 77. This unique, higher mass fragment is often used for quantification in SIM mode as it avoids interference from the non-labeled analytes.
Workflow for Metabolic Flux Analysis
Stable isotope tracers like Methyl-d3 Laurate are central to metabolic flux analysis, which aims to quantify the rates of metabolic pathways. The following diagram illustrates a general workflow for a stable isotope tracing experiment in cell culture to study fatty acid metabolism.
In this workflow, cells are cultured and then exposed to a stable isotope-labeled substrate (e.g., ¹³C-glucose). Over time, the labeled atoms are incorporated into various metabolites, including fatty acids. At specific time points, cellular metabolism is halted, and the lipids are extracted. A known amount of an internal standard mixture, including Methyl-d3 Laurate, is added during the extraction process. The extracted lipids are then derivatized to FAMEs and analyzed by GC-MS. The resulting data on the distribution of isotopes in different fatty acids, normalized to the internal standard, allows for the calculation of metabolic fluxes through specific pathways, providing insights into cellular physiology and disease states.
This technical guide provides a foundational understanding of Methyl-d3 Laurate for researchers and professionals in drug development and life sciences. Its application as an internal standard is critical for achieving accurate and reproducible quantification of fatty acids, thereby enabling deeper insights into the complexities of lipid metabolism.
